N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.13469677 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021719692, also known as F2233-0668 or N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis .
Mode of Action
AKOS021719692 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By reducing channel conductance, it prevents the release of cytochrome C from mitochondria, a crucial step in the initiation of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AKOS021719692 is the apoptosis pathway. By inhibiting VDAC1, AKOS021719692 prevents the release of cytochrome C from the mitochondria, thereby inhibiting the downstream effects of apoptosis . This can have significant implications for cell survival and function.
Result of Action
The primary result of AKOS021719692’s action is the inhibition of apoptosis, or programmed cell death . By preventing the release of cytochrome C from the mitochondria, AKOS021719692 inhibits the downstream effects of apoptosis, promoting cell survival .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3/c24-17-7-3-15(4-8-17)12-27-20(30)14-28-19-2-1-11-26-21(19)22(31)29(23(28)32)13-16-5-9-18(25)10-6-16/h1-11H,12-14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYRAAOOEBQIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.